molecular formula C8H14O4 B1383854 Ethyl 4-hydroxyoxane-2-carboxylate CAS No. 1822505-24-7

Ethyl 4-hydroxyoxane-2-carboxylate

Cat. No. B1383854
CAS RN: 1822505-24-7
M. Wt: 174.19 g/mol
InChI Key: QTTRVQVEPJZWQD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyoxane-2-carboxylate, also known as ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate, is a chemical compound with the molecular formula C8H14O4 . It has a molecular weight of 174.2 . The compound is typically a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 174.2 .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-hydroxyoxane-2-carboxylate derivatives have been synthesized and characterized in various studies, leading to the creation of complex organic compounds. For instance, ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates were synthesized from ethyl 5-aroyl-4-pyrone-2-carboxylates, indicating its utility in forming isoxazole derivatives (Obydennov et al., 2017). Similarly, a study discussed the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, indicating its use in forming thiazolidin-thiophene derivatives with potential antimicrobial properties (Spoorthy et al., 2021).

Reaction Mechanisms and Transformations

  • This compound and its derivatives have been involved in various chemical transformations, highlighting its role in synthetic chemistry. A study focused on the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrating its application in synthesizing hydroxamic acids and ureas from carboxylic acids in a racemization-free manner (Thalluri et al., 2014).

Application in Polymer Chemistry

  • The compound has shown potential in polymer chemistry. For instance, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate underwent oligomerization using horseradish peroxidase as a catalyst, demonstrating the compound's utility in enzyme-catalyzed polymerizations (Pang et al., 2003).

Crystal and Molecular Structure Studies

  • This compound derivatives have been analyzed for their crystal and molecular structures, offering insights into their structural dynamics. For instance, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate were studied, showcasing its complex structure and intermolecular interactions (Kaur et al., 2012).

Applications in Medicinal Chemistry

  • While avoiding specific details on drug use and side effects, it's worth noting that this compound derivatives have been synthesized and evaluated for various biological activities. For instance, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and assessed for antimicrobial, antioxidant, and antiviral properties, demonstrating the compound's relevance in drug discovery and medicinal chemistry (Haroon et al., 2021).

properties

IUPAC Name

ethyl 4-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRVQVEPJZWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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